molecular formula C8H5BrClNO2 B2953336 6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one CAS No. 880545-25-5

6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one

Cat. No.: B2953336
CAS No.: 880545-25-5
M. Wt: 262.49
InChI Key: GDWSWKKSEYXCQB-UHFFFAOYSA-N
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Description

Research Applications and Compound Profile 6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one (CAS 5791-56-0) is a halogenated derivative of the 1,4-benzoxazin-3-one heterocyclic scaffold, a structure of high significance in medicinal and agrochemical research . This compound presents a versatile building block for the synthesis of more complex molecules, particularly through functionalization at the nitrogen atom of the oxazine ring or via further modification of its aromatic system . The rigid, planar configuration of the benzoxazinone core is a key structural feature that enables interaction with biological targets, making it a privileged scaffold in drug discovery . Scientific Context and Value The 1,4-benzoxazin-3-one core has been intensively studied as a fundamental structure for designing synthetic compounds with diverse biological activities . Research into analogous compounds has identified this scaffold in the development of potential new drugs, including antibacterial agents that act as inhibitors of bacterial histidine protein kinase, and compounds with potential antifungal and antidepressant effects . Furthermore, recent studies highlight that the planar structure of the 2H-1,4-benzoxazin-3(4H)-one core can be utilized in the design of novel compounds capable of intercalating into DNA, inducing damage in tumor cells and triggering apoptosis, thereby showing promise as anti-cancer agents . The presence of both bromo and chloro substituents on the benzoxazinone ring of this specific compound offers a distinct electronic and steric profile, making it a valuable intermediate for exploring structure-activity relationships (SAR) and for lead optimization in various discovery programs . Handling and Compliance This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should refer to the Safety Datasheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

6-bromo-7-chloro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWSWKKSEYXCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-amino-4-bromo-5-chlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The benzoxazine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of an appropriate solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazines, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, such as antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzoxazinoids

Core Structure and Substituent Variations

The benzoxazinoid scaffold consists of a 1,4-benzoxazin-3-one core. Key structural variations among analogs include:

  • Hydroxyl groups : DIBOA (2,4-dihydroxy substitution) and DIMBOA (2,4-dihydroxy-7-methoxy substitution) .
  • Halogenation : The target compound introduces bromine and chlorine at positions 6 and 7, while other halogenated derivatives include 6-chloro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one and 7-bromo-6-nitro derivatives .
  • Glycosylation: Natural benzoxazinoids often exist as glucosides (e.g., GDIMBOA in rye) to modulate solubility and toxicity .

Physicochemical Properties

Halogenation significantly impacts physical properties:

Compound Melting Point (°C) Key Substituents Reference
6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one Not reported Br (C6), Cl (C7) N/A
DIBOA ~180–200 (dec.) OH (C2, C4)
6-Chloro-7-methyl-3-[...]-benzodithiazine 318–319 (dec.) Cl (C6), CH₃ (C7)
Methyl 6-chloro-3-(1-methylhydrazino)-... 252–253 (dec.) Cl (C6), N-methyl

Antimicrobial and Insecticidal Effects

Benzoxazinoids exhibit broad bioactivity:

  • DIBOA/DIMBOA : Antibacterial against Staphylococcus aureus and antifungal against Candida albicans at 500–1,000 µg/mL . DIMBOA is toxic to herbivores like Ostrinia furnacalis .
  • Halogenated analogs : Bromine and chlorine substituents may enhance electrophilicity, improving interactions with microbial enzymes or herbivore detoxification systems. For example, 6-chloro derivatives show anti-leishmanial activity .

Toxicity Profile

  • Genotoxicity: DIMBOA and DIBOA are aneugens in human HepG2 cells at concentrations ≥10 µM .
  • Plant defense: Natural benzoxazinoids accumulate in roots and shoots during early plant growth . Halogenated derivatives could serve as synthetic analogs for engineered pest resistance.

Stability Considerations

  • Decomposition : DIBOA degrades rapidly under alkaline conditions via ring-opening . Halogenation may slow hydrolysis due to electron-withdrawing effects.
  • Storage: Halogenated benzoxazinoids likely require inert atmospheres to prevent dehalogenation or oxidation.

Research and Commercial Potential

  • Agricultural chemistry: Halogenated benzoxazinoids could be optimized as next-generation pesticides with enhanced stability and potency .
  • Pharmacology : Further studies are needed to evaluate cytotoxicity and therapeutic windows for antimicrobial applications .

Biological Activity

6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

Synthesis

The synthesis of this compound typically involves the cyclization of 2-amino-4-bromo-5-chlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is generally conducted in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. The compound has shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL .

Anticancer Activity

The compound's anticancer potential has been evaluated in several studies. It is believed that its mechanism involves the disruption of cellular signaling pathways that are crucial for cell proliferation and survival. For instance, it may inhibit specific enzymes involved in cancer cell metabolism .

The biological activity of this compound can be attributed to its ability to interact with molecular targets within cells. This interaction may lead to the inhibition of key enzymes or receptors involved in disease processes. For example:

  • Antimicrobial Action : The inhibition of bacterial enzymes is a proposed mechanism for its antibacterial effects.
  • Anticancer Mechanism : Disruption of signaling pathways related to cell growth and survival is suggested as a method by which this compound exerts its anticancer effects .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative table is presented below.

Compound NameMolecular FormulaKey Features
This compoundC₈H₅BrClNO₂Contains both bromine and chlorine; potential for diverse reactivity
6-Bromo-2-methylbenzoxazinoneC₉H₈BrNOVariation in structure; may exhibit different biological profiles
7-Chloroquinoline derivativesC₉H₇ClNKnown for strong antibacterial properties; comparison to benzoxazine derivatives

Case Studies

Several studies have highlighted the biological efficacy of benzoxazine derivatives. For instance:

  • A study found that derivatives similar to this compound displayed significant antibacterial activity against Bacillus subtilis and Candida albicans, with MIC values indicating strong potential for development as therapeutic agents .
  • Another investigation focused on the anticancer properties of benzoxazine derivatives, demonstrating their ability to inhibit tumor growth in vitro and in vivo models .

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing 6-Bromo-7-chloro-2,4-dihydro-1,4-benzoxazin-3-one?

  • Methodological Answer : The synthesis typically involves cyclization of substituted 2-aminophenol derivatives followed by halogenation. For bromo and chloro substituents, direct halogenation using N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled conditions is recommended. Intermediate characterization via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} is critical to confirm regioselectivity .

Q. What analytical techniques are optimal for structural characterization of this compound?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography for definitive confirmation of the bicyclic structure and halogen positioning .
  • RP-UHPLC-PDA-MSn to monitor purity and detect degradation products, as demonstrated for benzoxazinoid glycosides .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in plant-pathogen interactions?

  • Methodological Answer :

  • In vitro bioassays : Test antifungal/insecticidal activity using standardized protocols (e.g., mycelial growth inhibition against Fusarium spp. or larval development assays in lepidopteran pests) .
  • Gene expression profiling : Quantify defense-related genes (e.g., PAL, LOX) in treated plant tissues via qRT-PCR to link bioactivity to molecular pathways .
  • Soil degradation studies : Monitor hydrolysis products (e.g., BOA derivatives) using LC-MS to assess environmental persistence .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Standardize assay conditions : Variations in pH, temperature, or microbial consortia in soil can alter degradation kinetics and bioactivity. Replicate experiments under controlled environmental parameters .
  • Cross-validate with structural analogs : Compare results with DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), which shows reduced activity in niacin-rich diets, to identify confounding factors .

Q. What factors influence the stability of this compound during storage?

  • Methodological Answer :

  • Light and temperature : Store in amber vials at –20°C to prevent photodegradation and thermal decomposition.
  • Solvent selection : Use anhydrous DMSO or acetonitrile to minimize hydrolysis. Monitor stability via periodic HPLC analysis .

Q. How to establish structure-activity relationships (SAR) for halogenated benzoxazin-3-one derivatives?

  • Methodological Answer :

  • Synthetic diversification : Introduce substituents at positions 6 and 7 (e.g., F, I, methyl) via nucleophilic substitution or cross-coupling reactions .
  • Bioactivity screening : Test derivatives against a panel of plant pathogens (e.g., Botrytis cinerea, Phytophthora infestans) and quantify EC₅₀ values .
  • Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., Hammett constants) with antifungal potency .

Key Notes for Experimental Design

  • Contradiction Mitigation : When comparing bioactivity data, ensure consistent use of positive controls (e.g., commercial fungicides) and account for microbial degradation in soil assays .
  • Advanced Synthesis : For regioselective halogenation, employ directing groups (e.g., acetyl) during cyclization to guide Br/Cl placement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.